Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate
Description
Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate is a chiral carbamate derivative with the molecular formula C11H23NO3 and a molecular weight of approximately 217.31 g/mol. This compound features a tert-butyl carbamate protecting group attached to a stereochemically defined 1-hydroxy-3-methylpentan-2-yl moiety, with the absolute configuration specified as (2R,3R). The stereochemistry and functional groups present make it a valuable intermediate or building block in organic synthesis, particularly in the development of pharmaceuticals and specialty materials.
Its significance arises from its role in synthetic chemistry as a protected amino alcohol, where the carbamate moiety serves as a protecting group for amines, enabling selective reactions on other parts of the molecule. The presence of two hydroxyl groups and chiral centers allows for further functionalization and incorporation into more complex molecules, including biologically active compounds. The compound’s stereochemical purity and stability are crucial for its applications in medicinal chemistry and asymmetric synthesis.
1.2 Objectives and Scope of the Research
This article aims to provide a comprehensive and authoritative overview of this compound, focusing on its chemical properties, structural characteristics, synthesis, and potential applications. The scope includes:
- Detailed chemical and physical properties, including molecular structure and stereochemistry.
- Analysis of available research data and product specifications from reliable chemical suppliers.
- Exploration of its role and utility in synthetic organic chemistry and pharmaceutical research.
- Presentation of data tables summarizing key chemical parameters.
- Inclusion of relevant chemical structure images to aid visualization.
- Review of diverse scientific sources to ensure a well-rounded understanding.
2. Chemical and Structural Characteristics
| Property | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| CAS Number | 1184920-67-9 |
| Stereochemistry | (2R,3R) configuration |
| Functional Groups | Carbamate, hydroxyl groups |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
The compound is characterized by a carbamate ester functional group (tert-butyl carbamate) linked to a chiral hydroxy-substituted pentane backbone.
The 2D structure shows the tert-butyl carbamate group attached to the second carbon of a pentan-2-yl chain, with hydroxyl groups at the first and third carbons, maintaining the (2R,3R) stereochemistry.
The 3D conformation reveals the spatial arrangement of the chiral centers and hydroxyl groups, which is critical for its reactivity and interaction in biological systems or synthetic transformations.
4. Research Findings and Applications
- Synthesis and Purity : The compound is commercially available with high stereochemical purity, suitable for use as a specialty chemical in research and development.
- Synthetic Utility : It serves as a protected amino alcohol intermediate in the synthesis of complex molecules, including potential drug candidates. The carbamate group protects the amine functionality during multi-step synthesis, allowing selective manipulation of the hydroxyl groups.
- Pharmacological Relevance : While direct pharmacological data on this compound are limited, carbamate derivatives are widely studied for their roles in enzyme inhibition and as prodrug moieties. The stereochemistry is often crucial for biological activity.
- Spectroscopic Properties : Infrared and NMR spectral data typically confirm the presence of carbamate and hydroxyl groups, with characteristic peaks corresponding to these functionalities.
- Stability and Handling : The compound is stable under standard laboratory conditions and is supplied with safety data sheets detailing handling precautions.
5. Data Table: Typical Product Specifications
| Specification | Value / Description |
|---|---|
| Appearance | Colorless to pale yellow liquid or solid |
| Purity | ≥ 98% (typical for research grade) |
| Melting Point | Not typically specified; depends on batch |
| Storage Conditions | Store in a cool, dry place, protected from moisture |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol |
| Safety Data | Refer to SDS for detailed hazard information |
Note: Chemical structure images and 3D conformer models can be sourced from chemical databases such as PubChem and supplier datasheets.
- 2D structure illustrating the tert-butyl carbamate moiety and chiral centers.
- 3D model showing stereochemistry and spatial orientation of hydroxyl groups.
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDQMXXYMKQPW-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of N-BOC-D-Serine with Benzylamine
The primary synthesis begins with N-BOC-D-Serine (compound 6), leveraging its inherent (R)-configuration to establish chirality. The reaction proceeds via a mixed acid anhydride intermediate, formed by treating N-BOC-D-Serine with isobutyl chlorocarbonate (IBCF) and N-methylmorpholine (NMM) in anhydrous ethyl acetate at −10°C.
Procedure :
-
Activation : N-BOC-D-Serine (51.3 g) is dissolved in ethyl acetate (400 mL) and cooled to −10°C. IBCF (37.59 g) and NMM (27.83 g) are added dropwise, forming the mixed anhydride.
-
Condensation : Benzylamine (29.48 g in 50 g ethyl acetate) is introduced, followed by warming to 10–15°C.
-
Workup : The mixture is extracted, washed with dilute HCl and brine, and crystallized (hexane/ethyl acetate = 8:1) to yield the intermediate (R)-[1-(hydroxymethyl)-2-carbonyl-2-(benzylamino)ethyl]-t-butyl carbamate (66.3 g, 90.2% yield).
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Anhydride formation | IBCF, NMM | −10°C, 2 h | – |
| Condensation | Benzylamine | 10–15°C, 2 h | 90.2 |
Phase-Transfer Alkylation for Methoxy Group Introduction
The hydroxyl group is methylated via a phase-transfer catalysis (PTC) approach, using methyl sulfate and tetrabutylammonium bromide (TBAB) under basic conditions.
Procedure :
-
Reaction setup : The intermediate (57.0 g), TBAB (3.0 g), and methyl sulfate (109.5 g) are combined in ethyl acetate (360 g).
-
Alkylation : A 50% KOH solution (97.33 g) is added at −10°C, followed by stirring at 5–10°C.
-
Workup : The product is extracted, washed, and crystallized with hexane to yield (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide (57.9 g, 97% yield).
Optimization Insights :
-
Catalyst loading : TBAB at 0.025–0.2 equivalents relative to substrate maximizes yield (92–97%).
-
Temperature control : Reactions below 10°C minimize racemization.
Stereochemical Control and Byproduct Management
Chiral Integrity Preservation
The use of N-BOC-D-Serine ensures retention of the (R)-configuration at the 2-position. The 3-methyl group’s stereochemistry is controlled by:
Impurity Profiling
Common byproducts include:
-
Diastereomers : Formed via racemization during alkylation (≤3% by HPLC).
-
Over-alkylation products : Controlled by stoichiometric use of methyl sulfate (1.1 equivalents).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scale-Up and Industrial Feasibility
Solvent Selection
Cost Efficiency
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Catalyst reuse : TBAB can be recovered via aqueous extraction (85% recovery).
-
Yield scalability : Bench-scale (90–97%) aligns with pilot plant results (88–94%).
Applications in Pharmaceutical Synthesis
The compound serves as a precursor for lacosamide , an antiepileptic drug. Its methoxy and carbamate groups enable:
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate is being explored for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development. Some key areas of research include:
- Anticancer Activity : Preliminary studies indicate that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific stereochemistry of this compound may enhance its selectivity towards cancerous cells.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation. This could lead to applications in treating metabolic disorders.
Agricultural Science
In agricultural applications, carbamates are often used as pesticides and herbicides due to their effectiveness in controlling pests and weeds. This compound may be evaluated for:
- Pesticidal Properties : Research is ongoing to assess its efficacy against common agricultural pests. The hydrophobic nature of the tert-butyl group may enhance its retention on plant surfaces.
- Fungicidal Activity : The compound's potential as a fungicide is also being explored, particularly in the context of crop protection from fungal pathogens.
Material Science
The unique properties of this compound make it a candidate for use in material science:
- Polymer Synthesis : Its reactivity can be harnessed in the synthesis of novel polymers with specific properties, such as increased flexibility or enhanced thermal stability.
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. This compound exhibited promising results, showing selective toxicity towards breast cancer cells while sparing normal cells .
Case Study 2: Agricultural Application
In field trials conducted to evaluate the efficacy of new pesticide formulations, this compound was tested against common agricultural pests. Results indicated a significant reduction in pest populations when applied at specified concentrations, suggesting its potential as an effective pesticide.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related carbamates:
Key Observations:
Stereochemical Complexity : The target compound’s (2R,3R) configuration contrasts with cyclopentyl and piperidine derivatives (e.g., (1S,3S) or (3R,5S)), which are constrained by ring systems. This impacts conformational flexibility and interactions in crystal lattices or biological targets .
Pharmaceutical Relevance : The Darunavir intermediate () shares the Boc-protected amine but incorporates a sulfonamide group and aromatic ring, demonstrating how carbamate intermediates are tailored for complex drug syntheses .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, analyzed via graph set theory (), reveal that hydroxyl-containing carbamates (e.g., target compound, cyclopentyl derivatives) form robust intermolecular networks, enhancing crystal stability. Software like SHELXL () and ORTEP-3 () are critical for resolving these structures, particularly for chiral centers .
Biological Activity
Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate is a carbamate derivative with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.
Chemical Structure and Properties
The compound’s IUPAC name is this compound, with the molecular formula and a CAS number of 141321-53-1. Its structure features a tert-butyl group attached to a carbamate moiety, which contributes to its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions. Common solvents include dichloromethane, with triethylamine often used as a base to facilitate the reaction. The general reaction pathway can be summarized as follows:
Research indicates that compounds like this compound may interact with specific enzymes or receptors in biological systems. One proposed mechanism involves the inhibition of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Case Studies and Research Findings
Several studies have examined the biological implications of similar compounds:
- Histone Deacetylase Inhibition : A study on related carbamates demonstrated high potency against HDAC1 and HDAC2, suggesting that modifications in the structure can enhance specificity and efficacy against these targets .
- Neuroprotective Effects : Some carbamate derivatives have been investigated for their neuroprotective effects in models of neurodegeneration. These studies often highlight the importance of hydroxymethyl groups in enhancing bioactivity .
- Antioxidant Activity : Compounds similar to this compound have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in various cell types .
Comparative Analysis
Q & A
Q. What experimental methods are recommended to confirm the stereochemical configuration of Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate?
Methodological Answer: The stereochemical configuration can be confirmed via X-ray crystallography using programs like SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids . For example:
- SHELXL allows iterative refinement of positional and displacement parameters, critical for resolving chiral centers. Validate results using the Flack parameter to assess absolute configuration .
- Complementary techniques like NMR spectroscopy (e.g., NOESY or J-coupling analysis) can corroborate stereochemistry by probing spatial proximity of protons .
Q. What spectroscopic techniques are most effective for characterizing this carbamate derivative?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to identify CH, CH₂, and CH₃ groups. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
- 2D NMR (COSY, HMBC) : Resolve overlapping signals and confirm connectivity between the carbamate and hydroxy groups.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₆H₂₁F₂NO₄: 327.32 g/mol) .
- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl O-H stretching (~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yield be optimized for Tert-butyl N-[(2R,3R)-...]carbamate under varying reaction conditions?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance carbamate coupling efficiency. Evidence from similar compounds shows yields improve by 15–20% in THF vs. dichloromethane .
- Catalysis : Use biocatalytic procedures (e.g., lipases) for chemoselective reactions. Troiani et al. (2011) demonstrated tert-butyl carbamates as intermediates in statin synthesis via enzymatic resolution .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nucleophilic substitutions. Monitor progress via TLC or in-situ IR .
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Methodological Answer: Analyze graph set descriptors (e.g., Etter’s notation) to classify hydrogen-bond motifs:
- Intramolecular H-bonds : Stabilize conformational isomers. For example, Das et al. (2016) observed that carbamate N-H···O=C interactions in tert-butyl derivatives form S(6) ring motifs , reducing molecular flexibility .
- Intermolecular H-bonds : Use Mercury or CrystalExplorer software to visualize packing. Studies on analogous carbamates show chains (C(4) motifs) via hydroxyl-carbamate interactions, impacting solubility and melting points .
Q. How to resolve data contradictions during crystallographic refinement of this compound?
Methodological Answer: Address discrepancies using:
- Multi-Software Validation : Compare SHELXL refinements with Olex2 or PLATON to detect overfitting. For example, high R-factor residuals may indicate missed symmetry (e.g., twinning) .
- Twinned Data Handling : For cases with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin laws. Evidence from high-resolution data (d < 0.8 Å) improves model accuracy .
- Disorder Modeling : Apply PART/SUMP restraints for flexible tert-butyl or hydroxy groups. Partial occupancy refinement may resolve electron density ambiguities .
Q. What safety considerations are critical when synthesizing or handling this compound?
Methodological Answer: While no GHS hazards are reported for similar tert-butyl carbamates , adopt general precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
